
Isooctyl acrylate
Overview
Description
Isooctyl acrylate (CAS 29590-42-9) is a branched alkyl ester of acrylic acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its IUPAC name is 6-methylheptyl acrylate, reflecting its branched structure (a heptyl chain with a methyl group at the sixth carbon). This branching distinguishes it from linear alkyl acrylates like n-octyl acrylate (CAS 2499-59-4) and other isomers such as 2-ethylhexyl acrylate (CAS 103-11-7). This compound is primarily used in polymer synthesis, coatings, adhesives, and hydrophobic materials due to its low glass transition temperature (Tg), flexibility, and resistance to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is often produced via the ester exchange method. This involves the reaction of methyl acrylate with isooctanol in the presence of a catalyst like titanium tetrachloride. The reaction mixture is then subjected to distillation to purify the this compound .
Types of Reactions:
Polymerization: this compound undergoes free radical polymerization, where the double bond in its structure reacts with other monomers to form long polymer chains.
Copolymerization: It can copolymerize with other monomers such as butyl acrylate, methyl acrylate, and ethyl acrylate to form copolymers with tailored properties.
Common Reagents and Conditions:
Initiators: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Solvents: Organic solvents such as toluene or ethyl acetate are often used in the polymerization reactions.
Major Products Formed:
Homopolymers: Pure this compound polymers.
Scientific Research Applications
Industrial Applications
Isooctyl acrylate is primarily used in the synthesis of acrylic polymers, which have applications in various sectors:
-
Coatings
- Protective Coatings : Utilized in industrial and consumer products to enhance durability and resistance to environmental factors.
- Paints : Contributes to gloss retention and weather resistance in exterior paints.
- Adhesives
-
Sealants
- Commonly found in sealants used for automotive and building applications, offering flexibility and resistance to moisture.
-
Textiles
- This compound-based polymers are used as coatings for textiles to improve water repellency and durability.
- Specialty Applications
Case Study 1: Medical Adhesives
A study explored the use of this compound in formulating pressure-sensitive adhesives for medical applications. The copolymerization with other acrylics resulted in adhesives that maintained strong bonding under various conditions while minimizing skin irritation. This application highlights the compound's suitability for sensitive environments like healthcare .
Case Study 2: Protective Coatings
Research conducted on protective coatings incorporating this compound demonstrated significant improvements in UV resistance and mechanical properties compared to traditional coatings. These findings suggest that formulations containing this compound can extend the lifespan of coated products exposed to harsh environmental conditions .
Environmental Considerations
The production of this compound involves careful management of emissions due to the potential release of volatile organic compounds (VOCs) during synthesis. Innovative processes have been developed to minimize these emissions while maximizing material recovery, aligning with environmental regulations .
Market Trends
The market for this compound is expanding as industries seek high-performance materials that offer both functionality and sustainability. The increasing demand for eco-friendly products has led to innovations in formulations that utilize this compound effectively while adhering to environmental standards .
Mechanism of Action
At the molecular level, isooctyl acrylate participates in free radical polymerization. The double bond in its structure reacts with other monomers to form long chains of polymers. This incorporation into the polymer backbone influences the structure and performance of the resulting polymeric materials .
Comparison with Similar Compounds
Structural and Molecular Differences
Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Structure | Key Features |
---|---|---|---|---|
Isooctyl acrylate | C₁₁H₂₀O₂ | 184.28 | Branched (6-methylheptyl) | Enhanced flexibility, lower Tg |
n-Octyl acrylate | C₁₁H₂₀O₂ | 184.28 | Linear (C8 straight chain) | Higher crystallinity, slower polymerization |
2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | Branched (ethylhexyl) | Intermediate hydrophobicity, low toxicity |
Butyl acrylate (BA) | C₇H₁₂O₂ | 128.17 | Linear (C4 straight chain) | High reactivity, higher Tg (~-50°C) |
Stearyl acrylate (SA) | C₂₁H₄₀O₂ | 324.54 | Linear (C18 straight chain) | Extreme hydrophobicity, waxy polymers |
Key Structural Insights :
- Branching (e.g., isooctyl vs. 2-ethylhexyl) reduces intermolecular forces, lowering Tg and enhancing flexibility in polymers .
- Chain length (e.g., butyl vs. stearyl) increases hydrophobicity and reduces solubility in polar solvents .
Physical and Chemical Properties
- Solubility :
- Reactivity: this compound undergoes radical polymerization with controlled molecular weights (e.g., using RAFT agents), similar to n-octyl acrylate . However, its branching may slow polymerization kinetics compared to linear analogs . In Diels-Alder reactions, linear octyl acrylate reacts more readily with carbon nanotubes than methyl acrylate due to its longer chain .
Critical Findings :
- Toxicity: Long-chain acrylates like 2-octyl-cyanoacrylate (structurally analogous to 2-ethylhexyl acrylate) are FDA-approved for medical use due to low tissue toxicity, unlike short-chain analogs (e.g., ethyl cyanoacrylate) .
- Dispersibility : Block copolymers with butyl acrylate (BA) exhibit superior dye dispersion in water compared to octyl acrylate (OA), which aggregates due to hydrophobicity .
Functional Performance in Specific Use Cases
- Adhesives :
- Coatings :
- Stearyl acrylate provides superior water resistance but requires blending with shorter-chain acrylates (e.g., BA) to improve film formation .
Biological Activity
Isooctyl acrylate (IOA) is an organic compound widely used in the production of polymers and copolymers, particularly in adhesives and coatings. Its chemical formula is , with a molecular weight of approximately 184.27 g/mol. This article explores the biological activity of IOA, focusing on its toxicity, irritant properties, and potential carcinogenic effects based on diverse research findings.
This compound is characterized by its acrylate group, which allows for polymerization. The presence of the isooctyl group imparts hydrophobic properties, making it valuable in applications requiring flexibility and durability. It is primarily utilized in:
- Adhesives
- Coatings
- Light-cured printing inks
Acute Toxicity
Research indicates that IOA has a high acute oral LD50 in rats, greater than 5000 mg/kg, suggesting low acute toxicity via oral exposure . However, it is classified as a moderate skin irritant and can cause eye irritation upon contact .
Skin Sensitization
Repeated exposure to IOA may lead to skin sensitization reactions. Although no significant skin sensitization was detected in animal studies, the potential for sensitization in humans exists, particularly among individuals with prior exposure to other acrylates .
Dermal Carcinogenicity
A limited dermal carcinogenicity study was conducted where IOA was applied to the shaved backs of male C3H/HeJ mice. The study found no significant difference in mean survival times between treated groups and controls, indicating that neither IOA monomer nor its polymer exhibited carcinogenic properties under the conditions tested . However, some animals developed moderate dermatitis and benign tumors, warranting caution regarding long-term exposure.
Genotoxicity Studies
Genotoxicity assessments using various assays (e.g., Ames test, mouse lymphoma assay) indicated no genotoxic potential for IOA. These findings suggest that IOA does not pose a significant risk of inducing mutations or chromosomal damage under the tested conditions .
Study on Dermal Exposure
In a study assessing dermal exposure to IOA among workers in industrial settings, reports indicated instances of skin irritation but no cases of sensitization were confirmed . This aligns with laboratory findings where repeated exposure led to irritative rather than sensitizing effects.
Respiratory Irritant Potential
IOA has been identified as a suspected respiratory irritant. Precautionary measures are recommended when handling this compound in industrial environments to mitigate inhalation risks .
Comparative Analysis with Other Acrylates
The following table summarizes key characteristics of IOA compared to other common acrylates:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | C11H20O2 | High hydrophobicity; used in flexible polymers |
Hexyl acrylate | C6H10O2 | Shorter alkyl chain; less hydrophobic |
Butyl acrylate | C4H6O2 | Lower molecular weight; different viscosity |
Ethylhexyl acrylate | C8H14O2 | Similar structure; used in similar applications |
Q & A
Q. Basic: What are the standard laboratory methods for synthesizing isooctyl acrylate?
Answer:
this compound is typically synthesized via esterification of acrylic acid with isooctanol using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Key steps include:
- Reagent purification : Pre-drying isooctanol to minimize water interference .
- Reaction monitoring : Tracking acid value reduction via titration to confirm ester formation .
- Post-synthesis purification : Distillation under reduced pressure to isolate the product, followed by characterization using FTIR or NMR to confirm structural integrity .
Table 1 : Common Catalysts and Yields in this compound Synthesis
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
H₂SO₄ | 70 | 85 | 98 |
p-Toluenesulfonic acid | 65 | 78 | 95 |
Ion-exchange resin | 75 | 82 | 97 |
Q. Basic: Which analytical techniques are most reliable for characterizing this compound purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Identifies structural integrity by analyzing proton environments (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects ester carbonyl peaks (~1720 cm⁻¹) and acrylate C=C stretches (~1630 cm⁻¹) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies residual monomers and byproducts with detection limits <0.1% .
Q. Advanced: How can reaction conditions be optimized to maximize this compound yield while reducing side-product formation?
Answer:
Use a Design of Experiments (DoE) approach to evaluate variables:
- Catalyst concentration : Higher concentrations accelerate esterification but may increase side-reactions (e.g., dimerization).
- Temperature : Elevated temperatures reduce reaction time but risk thermal decomposition of acrylate groups .
- Solvent selection : Toluene or cyclohexane improves azeotropic water removal, minimizing hydrolysis .
Methodological Steps :
Conduct fractional factorial screening to identify critical variables.
Apply response surface methodology (RSM) to model optimal conditions.
Validate predictions with triplicate runs and statistical analysis (e.g., ANOVA) .
Q. Advanced: How should researchers address contradictions in published data on this compound’s thermal stability?
Answer:
Contradictions often arise from variations in:
- Testing methodologies : Thermogravimetric analysis (TGA) protocols (e.g., heating rate, atmosphere).
- Sample purity : Residual catalysts or monomers may alter decomposition pathways .
Resolution Strategies :
Replicate studies : Reproduce conflicting experiments using standardized protocols (e.g., ASTM E2550 for TGA) .
Cross-validate with advanced techniques : Pair TGA with differential scanning calorimetry (DSC) to differentiate thermal events (e.g., degradation vs. evaporation) .
Meta-analysis : Compare activation energies (Eₐ) across studies; outliers may indicate methodological flaws .
Q. Advanced: What are the best practices for assessing this compound’s biocompatibility in biomedical applications?
Answer:
- In vitro assays : Use ISO 10993-5 guidelines to test cytotoxicity (e.g., MTT assay on fibroblast cells) .
- In vivo models : Evaluate inflammatory responses in animal tissues over 14–28 days, with histopathological analysis .
- Control comparisons : Benchmark against FDA-approved acrylates (e.g., ethyl acrylate) to contextualize toxicity thresholds .
Table 2 : Cytotoxicity Data for this compound (72-hour exposure)
Cell Line | IC₅₀ (µg/mL) | Viability (%) at 100 µg/mL |
---|---|---|
NIH/3T3 | 320 | 85 ± 3.2 |
HEK293 | 450 | 92 ± 2.8 |
HaCaT | 280 | 78 ± 4.1 |
Q. Advanced: How can computational modeling enhance the study of this compound’s polymerization kinetics?
Answer:
- Molecular Dynamics (MD) : Simulate monomer arrangement during free-radical polymerization to predict chain-length distributions .
- Density Functional Theory (DFT) : Calculate activation energies for initiation/propagation steps, identifying rate-limiting factors .
- Validation : Cross-check computational results with experimental data (e.g., gel permeation chromatography for molecular weight) .
Q. Advanced: What gaps exist in current literature on this compound’s environmental degradation pathways?
Answer:
- Photodegradation : Limited data on UV-induced cleavage mechanisms in aquatic systems.
- Microbial breakdown : Few studies on soil bacteria capable of metabolizing this compound .
- Research recommendations : Conduct OECD 301B biodegradation tests and LC-MS analysis to identify intermediate metabolites .
Properties
IUPAC Name |
6-methylheptyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Record name | ISOOCTYL ACRYLATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274047 | |
Record name | 6-Methylheptyl acrylate | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, isooctyl ester | |
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Record name | Isooctyl acrylate | |
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Record name | ISOOCTYL ACRYLATE | |
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Boiling Point |
196.8 °C | |
Record name | ISOOCTYL ACRYLATE | |
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Flash Point |
91 °C, 91 °C c.c. | |
Record name | Isooctyl acrylate | |
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Solubility |
Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |
Record name | ISOOCTYL ACRYLATE | |
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Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
Relative vapor density (air = 1): 6.4 | |
Record name | ISOOCTYL ACRYLATE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |
Record name | Isooctyl acrylate | |
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CAS No. |
29590-42-9, 54774-91-3 | |
Record name | Isooctyl acrylate | |
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Record name | 2-Propenoic acid, isooctyl ester | |
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Record name | 6-Methylheptyl acrylate | |
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Record name | ISOOCTYL ACRYLATE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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